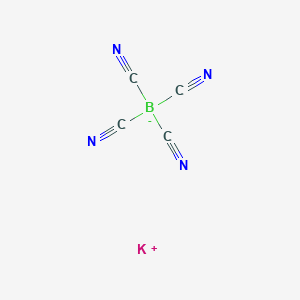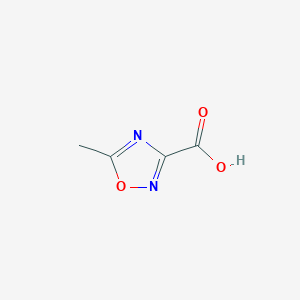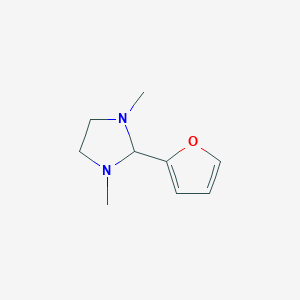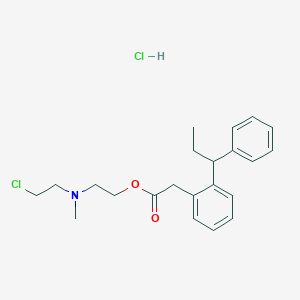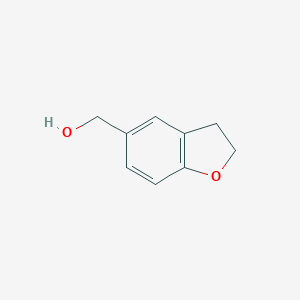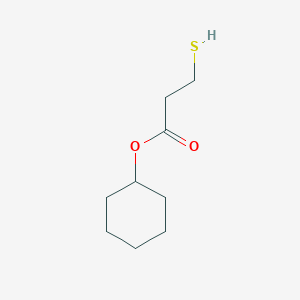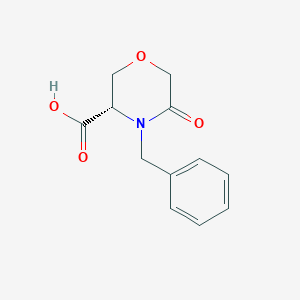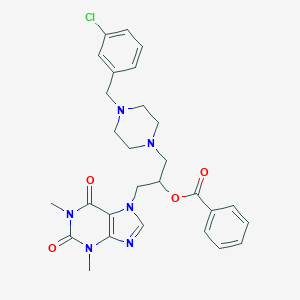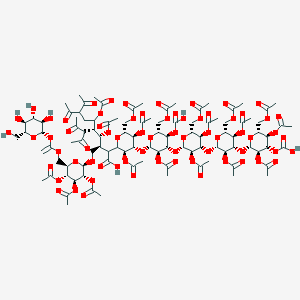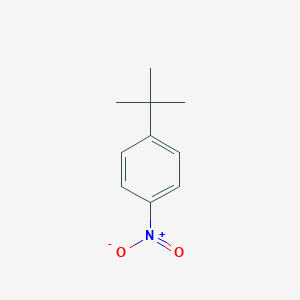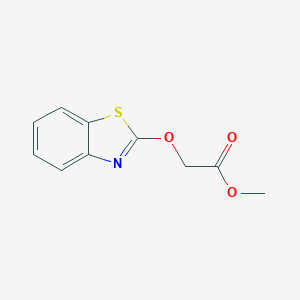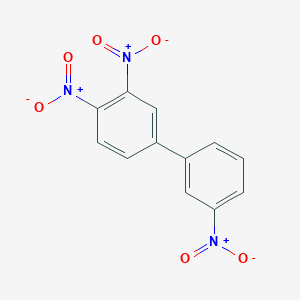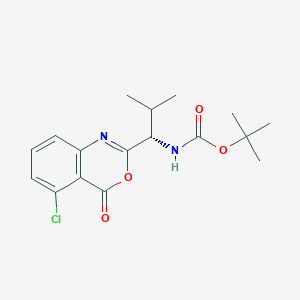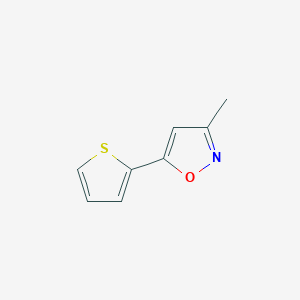
3-Methyl-5-(2-thienyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(2-thienyl)isoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of isoxazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-5-(2-thienyl)isoxazole is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways and enzymes involved in cellular processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-5-(2-thienyl)isoxazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-Methyl-5-(2-thienyl)isoxazole in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for a wide range of applications. Additionally, its unique chemical structure makes it an attractive candidate for drug delivery and imaging applications.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its synthesis method can be complex and time-consuming, which may limit its availability for certain applications. Additionally, its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3-Methyl-5-(2-thienyl)isoxazole. One potential area of focus is the development of this compound as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Another potential area of focus is the development of this compound as a drug delivery system and as a fluorescent probe for imaging applications.
Conclusion
In conclusion, 3-Methyl-5-(2-thienyl)isoxazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. Its unique chemical structure and ability to exhibit multiple biological activities make it an attractive candidate for a wide range of applications. While there are some limitations associated with its use in lab experiments, further research is needed to fully understand its potential and to identify new applications for this compound.
Métodos De Síntesis
The synthesis of 3-Methyl-5-(2-thienyl)isoxazole involves the reaction of 2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate and acetic acid to obtain 3-Methyl-5-(2-thienyl)isoxazole in good yield and purity.
Aplicaciones Científicas De Investigación
3-Methyl-5-(2-thienyl)isoxazole has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. Due to its unique chemical structure, this compound has also been investigated for its potential as a drug delivery system and as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
3-methyl-5-thiophen-2-yl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6-5-7(10-9-6)8-3-2-4-11-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKKAJCEFLZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(thiophen-2-yl)isoxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

